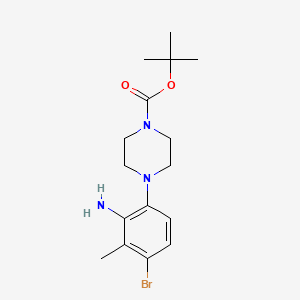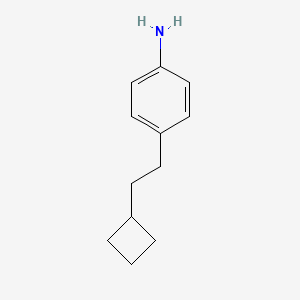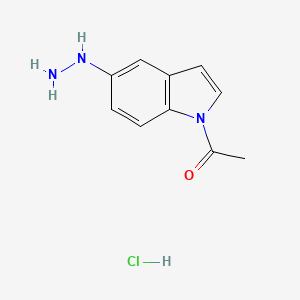
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperazine ring substituted with an amino, bromo, and methyl group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Substitution Reaction: Piperazine is reacted with 2-chloro-4-bromo-3-methylphenylamine to form 4-(2-amino-4-bromo-3-methylphenyl)piperazine.
Protection: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Formation of azide or other substituted derivatives.
Oxidation Products: Formation of nitro or hydroxyl derivatives.
Reduction Products: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, enabling the compound to fit into various binding sites. This compound can influence biological pathways by inhibiting or activating specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are similar in structure but differ in the substituents on the piperazine ring .
- 1-Boc-piperazine is another related compound with a tert-butyl ester group but lacks the amino, bromo, and methyl substituents .
Uniqueness:
- The presence of the amino, bromo, and methyl groups in tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate makes it unique and provides specific reactivity and biological activity that are not observed in the similar compounds.
Eigenschaften
Molekularformel |
C16H24BrN3O2 |
|---|---|
Molekulargewicht |
370.28 g/mol |
IUPAC-Name |
tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3 |
InChI-Schlüssel |
QOPRZFIVSIOUSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)










